

Application Notes and Protocols: In Vivo Imaging with Tetrazine Bioorthogonal Chemistry

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Compound of Interest

Compound Name: Tetrazine-Ph-PEG5-Ph-tetrazine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazine bioorthogonal chemistry has emerged as a powerful tool for in vivo imaging, enabling real-time visualization of biological processes within living organisms.[1][2][3] This technology leverages the highly specific and rapid inverse electron-demand Diels-Alder cycloaddition reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO).[4][5] The exceptional kinetics and biocompatibility of this "click" reaction allow for the assembly of imaging probes at low concentrations in complex biological environments with minimal side reactions.[1][2][6]

These application notes provide an overview of the key applications of tetrazine bioorthogonal chemistry in in vivo imaging, with a focus on pre-targeting strategies for positron emission tomography (PET) and fluorescence imaging. Detailed protocols for representative experiments are also included to guide researchers in the design and execution of their own studies.

Key Applications

The primary application of tetrazine bioorthogonal chemistry in in vivo imaging is in pretargeting strategies. This approach decouples the targeting of a specific biological molecule (e.g., a cancer antigen) from the delivery of the imaging agent. This is particularly advantageous for antibody-based imaging, as it allows the long-circulating antibody to first accumulate at the target site, followed by the administration of a rapidly clearing, small-



molecule imaging probe. This results in significantly improved target-to-background ratios and reduced radiation burden on healthy tissues.[7][8]

Core applications include:

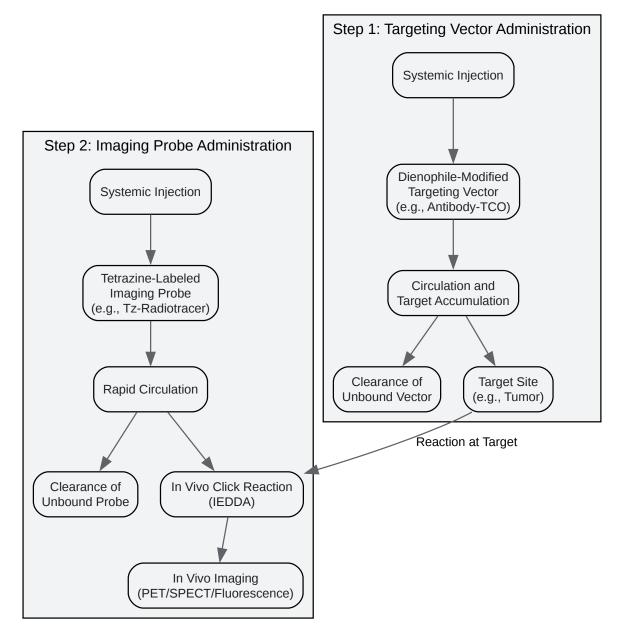
- Pre-targeted PET Imaging: This is a major application where antibodies or other targeting
 vectors modified with a dienophile (e.g., TCO) are administered first. After a period to allow
 for target accumulation and clearance of unbound antibody, a tetrazine-conjugated
 radiotracer is injected, which rapidly reacts with the dienophile at the target site for PET
 imaging.[7][9]
- Pre-targeted Fluorescence Imaging: Similar to PET, this involves a two-step approach for fluorescence imaging. This is particularly useful for intraoperative guidance and studying biological processes in superficial tissues.[4] The use of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, further enhances signal-to-noise ratios.[4][10]
- Nanoparticle and Drug Delivery System Tracking: Tetrazine bioorthogonal chemistry can be used to track the in vivo fate of nanoparticles, liposomes, and other drug delivery vehicles by pre-targeting or direct labeling strategies.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles and workflows of in vivo imaging using tetrazine bioorthogonal chemistry.



Pre-targeting Strategy Workflow

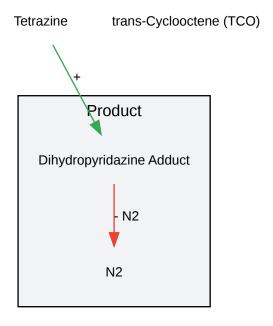


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Caption: General workflow of a pre-targeting strategy for in vivo imaging.



Inverse Electron-Demand Diels-Alder Reaction



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Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on in vivo imaging using tetrazine bioorthogonal chemistry.

Table 1: Pre-targeted PET Imaging Data



Targeting Vector	Dienophil e	Radiotrac er	Cancer Model	Tumor Uptake (%ID/g)	Time Point (post- injection of radiotrac er)	Referenc e
huA33 Antibody	trans- cycloocten e (TCO)	64Cu- NOTA- Tetrazine	SW1222 colorectal cancer xenografts	4.1 ± 0.3	12 h	[9]
Anti- CA19.9 Antibody (5B1)	trans- cycloocten e (TCO)	Al[18F]NO TA- Tetrazine	BxPC3 pancreatic cancer xenografts	up to 6.4	4 h	[7]
PEGylated Liposomes	trans- cycloocten e (TCO)	[68Ga]Ga- THP- Tetrazine	WEHI-164 fibrosarco ma	-	-	[11]
c(RGDyK) Peptide	-	18F-trans- cycloocten e	-	Prominent tumor uptake	-	[12]

Table 2: Bioorthogonal Reaction Kinetics



Reaction	Second-Order Rate Constant (M-1s-1)	Notes	Reference
Tetrazine - trans- cyclooctene (TCO)	up to 3.8 x 105	Among the fastest bioorthogonal reactions.	[13]
Tetrazine - norbornene	~2	Sub-optimal for in vivo pre-targeting.	[13]
CC49-TCO - 111In- DOTA-Tetrazine	13,090 ± 80	In vitro measurement in PBS.	[13]
Tetrazine - TCO	~2000	Extremely rapid, allowing for modification at low concentrations.	[6]

Experimental Protocols

Protocol 1: Pre-targeted PET Imaging of Colorectal Cancer Xenografts

This protocol is based on the work by Zeglis et al. using the A33 antibody for targeting colorectal cancer.[9]

Materials:

- Athymic nude mice bearing SW1222 colorectal cancer xenografts.
- huA33 antibody modified with trans-cyclooctene (huA33-TCO).
- 64Cu-NOTA-labeled tetrazine.
- Phosphate-buffered saline (PBS).
- PET scanner.

Procedure:



- Antibody Administration: Inject mice bearing SW1222 xenografts with trans-cyclooctenemodified A33 antibody (huA33-TCO) via tail vein injection.
- Accumulation Period: Allow 24 hours for the antibody to accumulate in the tumor and for unbound antibody to clear from circulation.
- Radiotracer Administration: Inject the mice with 64Cu-NOTA-labeled tetrazine.
- PET Imaging: Perform PET imaging at various time points post-injection of the radiotracer (e.g., 1, 4, 12, and 24 hours) to visualize tumor uptake.
- Biodistribution Studies (Optional): At the final imaging time point, euthanize the mice and harvest tumors and major organs for gamma counting to determine the percent injected dose per gram (%ID/g) of tissue.

Protocol 2: In Vitro Click Reaction for Radiolabeling Confirmation

This protocol is adapted from studies demonstrating the reactivity of radiolabeled tetrazines with TCO-modified antibodies.[14]

Materials:

- TCO-modified monoclonal antibody (e.g., TCO-CC49 mAb).
- 99mTc-HYNIC-tetrazine.
- Phosphate-buffered saline (PBS).
- Size-exclusion chromatography (SEC) system.

Procedure:

- Reaction Setup: In a microcentrifuge tube, mix the TCO-modified mAb with an excess of 99mTc-HYNIC-tetrazine in PBS.
- Incubation: Incubate the reaction mixture at 37°C for 1 hour.



- Analysis: Analyze the reaction mixture using a size-exclusion chromatography (SEC) system equipped with a radioactivity detector.
- Confirmation: Successful click ligation is confirmed by the appearance of a high molecular weight peak corresponding to the radiolabeled antibody, with a corresponding decrease in the low molecular weight peak of the free 99mTc-HYNIC-tetrazine.

Conclusion

Tetrazine bioorthogonal chemistry provides a versatile and powerful platform for in vivo imaging. The pre-targeting strategies enabled by this chemistry offer significant advantages in terms of improved image contrast and reduced off-target toxicity, particularly for PET and fluorescence imaging.[15] The continued development of novel tetrazine and dienophile pairs, along with new radiolabeling methods, promises to further expand the applications of this technology in preclinical research and clinical translation.[4][8]

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